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Compound of Interest

6,11-Dihydro-5H-
Compound Name:
dibenzo[b,E]azepine

Cat. No.: B1294957

An In-depth Technical Guide to 6,11-Dihydro-5H-dibenzo[b,e]azepine

Introduction

6,11-Dihydro-5H-dibenzo[b,e]azepine, a tricyclic amine, serves as a crucial scaffold in
medicinal chemistry and organic synthesis. Its rigid, three-dimensional structure makes it a
valuable building block for the development of novel therapeutic agents. This document
provides a comprehensive overview of the known physical and chemical properties of this
compound, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

6,11-Dihydro-5H-dibenzo[b,e]azepine is a dibenzo-fused azepine derivative. The core
structure consists of a seven-membered azepine ring fused to two benzene rings.

e IUPAC Name: 6,11-dihydro-5H-dibenzo[b,e]azepine[1]
e Synonyms: 5,6-dihydro-11H-dibenz[b,e]azepine, Dibenz[b,e]azepin, 5,6(11H)dihydro-[1]
o CAS Registry Number: 449-55-8[1][2]

The logical relationship between the compound's identity and its core properties is visualized
below.
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6,11-Dihydro-5H-dibenzo[b,elazepine

is identified by has formula possesses

CAS: 449-55-8 Molecular Formula: C14H13N @

\
(Physical Properties) [Chemical & Spectral Properties]

Click to download full resolution via product page
Caption: Core identification of 6,11-Dihydro-5H-dibenzo[b,e]azepine.

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of 6,11-Dihydro-5H-
dibenzo[b,elazepine.

Property Value Reference
Molecular Formula C14H13N [1][2]
Molecular Weight 195.26 g/mol [3]

195.27 g/mol [2]

195.2597 g/mol [1]4]

Predicted pKa 4.0+0.20 [3]

Note: Experimental data for properties such as melting point, boiling point, and solubility are
not readily available for this specific isomer in the reviewed literature. Data for other isomers,
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such as 10,11-Dihydro-5H-dibenzo[b,flazepine (CAS 494-19-9), should not be used for this
compound.

Chemical and Spectroscopic Properties
Chemical Reactivity and Synthesis

The 6,11-Dihydro-5H-dibenzo[b,e]azepine scaffold is often synthesized and modified to
create derivatives with specific pharmacological activities. Research has shown that derivatives
can be prepared using methodologies such as the amino-Claisen rearrangement followed by
intramolecular Friedel-Crafts alkylation[5][6]. The secondary amine in the azepine ring is a key
site for functionalization, allowing for the introduction of various substituents to modulate the
molecule's properties. Derivatives of this compound are explored for potential applications,
including as anti-cancer agents[7].

A generalized workflow for the synthesis of derivatives from a starting material like N-
benzylaniline is outlined below.
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Synthesis Workflow

N-Benzylaniline Precursor

@Claisen Rearran@'

l

Allylated Intermediate

@Iecular Friedel-Crafts Alkylation

6,11-Dihydro-5H-dibenzol[b,e]azepine Core
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Caption: Generalized synthesis of the dibenzo[b,eJazepine core.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of 6,11-
Dihydro-5H-dibenzo[b,e]azepine and its derivatives.

« Infrared (IR) Spectroscopy: The National Institute of Standards and Technology (NIST) has
compiled IR spectrum data for this compound. The spectrum would be expected to show
characteristic absorption bands corresponding to N-H stretching of the secondary amine and
C-H stretching from the aromatic and aliphatic portions of the molecule[1].
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Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, which is
used to determine the molecular weight and fragmentation pattern, confirming the
compound's structure[1][4]. The molecular ion peak would be expected at an m/z
corresponding to its molecular weight (approx. 195.26).

Nuclear Magnetic Resonance (NMR) Spectroscopy: While full spectra for the parent
compound are not detailed in the cited literature, studies on its derivatives utilize '"H NMR
and 3C NMR to confirm their structures. The spectra would show characteristic signals for
aromatic protons, as well as protons on the dihydro-azepine ring[5].

Experimental Protocols

The characterization of 6,11-Dihydro-5H-dibenzo[b,e]azepine relies on standard analytical

techniques.

Infrared Spectroscopy Protocol

Objective: To identify the functional groups present in the molecule.

Methodology: As per NIST data, condensed phase spectra are typically obtained[1]. A
sample of the compound is prepared (e.g., as a KBr pellet or a thin film) and placed in the
path of an IR beam in a dispersive or FTIR spectrometer. The instrument measures the
absorption of infrared radiation at various wavelengths, resulting in a spectrum that reveals
the characteristic vibrational frequencies of the molecule's functional groups.

Mass Spectrometry Protocol

Objective: To confirm the molecular weight and obtain structural information from
fragmentation patterns.

Methodology (Electron lonization - EI):
o Asmall sample is introduced into the mass spectrometer, where it is vaporized.

o The gaseous molecules are bombarded with a high-energy electron beam, causing
ionization and fragmentation.
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o The resulting positively charged ions are accelerated and separated based on their mass-
to-charge (m/z) ratio by a mass analyzer.

o A detector records the abundance of each ion, generating a mass spectrum[8].

Conclusion

6,11-Dihydro-5H-dibenzo[b,e]azepine is a foundational molecule in synthetic chemistry with
significant potential for drug discovery. This guide has summarized its core physical, chemical,
and spectroscopic properties based on available technical data. Further experimental
investigation into properties like solubility and melting point would provide a more complete
profile for this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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